3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Related compounds have been reported to target theQcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
It is suggested that the compound may interact with its target, potentially inhibiting its function and leading to downstream effects .
Biochemical Pathways
Given its potential target, it may affect therespiratory pathway in cells, specifically the electron transport chain where the QcrB subunit plays a crucial role .
Result of Action
Given its potential target, it may disrupt the normal functioning of the respiratory pathway in cells, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to yield 3-methyl-N-morpholinobenzamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst and a base.
Final Assembly: The final step involves the coupling of the morpholino group with the thiophene-substituted benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of Mycobacterium tuberculosis, targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying biochemical pathways.
Industrial Applications: Its derivatives may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)benzamide: Lacks the thiophene ring, making it less effective in certain applications.
3-methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of morpholine, which may alter its biological activity.
Uniqueness
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the morpholino group and the thiophene ring, which confer specific electronic and steric properties that enhance its interaction with biological targets and its potential efficacy in medicinal applications.
Properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-3-2-4-15(11-14)18(21)19-12-17(16-5-10-23-13-16)20-6-8-22-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGMTMDCXKGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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